N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-4-iodobenzamide
Description
N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-IODOBENZAMIDE is a complex organic compound that features a benzotriazole core substituted with ethoxyphenyl and iodophenyl groups
Properties
Molecular Formula |
C21H17IN4O2 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-4-iodobenzamide |
InChI |
InChI=1S/C21H17IN4O2/c1-2-28-18-10-8-17(9-11-18)26-24-19-12-7-16(13-20(19)25-26)23-21(27)14-3-5-15(22)6-4-14/h3-13H,2H2,1H3,(H,23,27) |
InChI Key |
GHXQXOVTYDDCSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-IODOBENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-IODOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, hydrogen gas with palladium on carbon for reduction, and sodium iodide in acetone for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-IODOBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-IODOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole core can bind to metal ions, while the ethoxyphenyl and iodophenyl groups can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ETHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-METHOXYBENZAMIDE
- N-[2-(4-ETHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-IODOBENZAMIDE
- 4-(4-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
Uniqueness
N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-IODOBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .
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